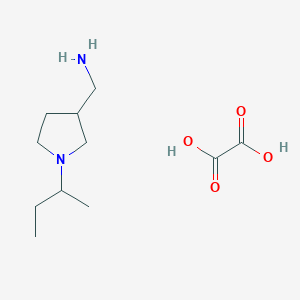

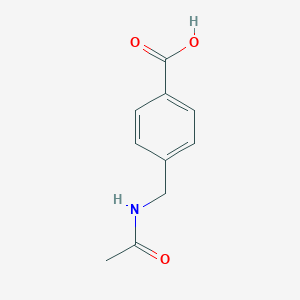

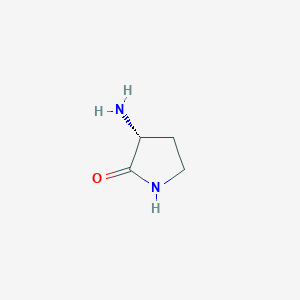

(R)-3-aminopyrrolidin-2-one

Overview

Description

Synthesis Analysis

The synthesis of polysubstituted 3-aminopyrrole derivatives has been achieved through a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, providing an efficient method for the synthesis of these compounds from terminal alkynes, tosyl azide, and isoxazoles . Another study presents the first asymmetric synthesis of a related compound, (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, from trans-4-hydroxy-L-proline, highlighting a key tethered aminohydroxylation step . Additionally, a new method for synthesizing enantiopure 3-aminopyrrolidines via a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines has been developed, which is general and yields products regardless of substitution patterns and stereochemistry . An enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and derivatives has also been described, utilizing chirality transfer agents .

Molecular Structure Analysis

The molecular structure of (R)-3-aminopyrrolidin-2-one and its derivatives is characterized by the presence of an amino group and a pyrrolidinone ring. The stereochemistry of these molecules is crucial for their biological activity and is a focus of the synthetic methods described. For instance, the tethered aminohydroxylation step in the synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine is designed to introduce amino alcohol functionality with regio- and stereoselectivity . The enantiodivergent synthesis approach allows for the preparation of both enantiomers of the target molecules, which is important for studying the effects of chirality on biological systems .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of aminopyrrolidine derivatives are diverse and include cycloadditions, rearrangements, and aminohydroxylations. The rhodium(II)-catalyzed formal [3 + 2] cycloaddition is an example of how triazoles can be used as a [2C]-component in cycloaddition reactions . The boron trifluoride-mediated rearrangement of 2-aminomethylazetidines is another example of a reaction that leads to the formation of 3-aminopyrrolidines . These reactions are significant for the construction of complex molecular architectures with multiple stereocenters.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-aminopyrrolidin-2-one derivatives are influenced by their molecular structure. The presence of amino and hydroxyl groups can affect the solubility, acidity, and basicity of these compounds. The stereochemistry can also influence the physical properties such as melting points and optical rotation. The papers provided do not directly discuss the physical and chemical properties of (R)-3-aminopyrrolidin-2-one, but these properties are generally important for the application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

-

Chemistry and Biochemistry

- “®-3-aminopyrrolidin-2-one” is a type of pyrrolidine, which is a class of organic compounds .

- It’s used in various chemical reactions due to its unique structure and properties .

- The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which it’s being used .

- The outcomes of these reactions would also vary based on the specific reaction or process .

-

Pharmacokinetics

- “®-3-aminopyrrolidin-2-one” has high GI absorption, indicating it could be efficiently absorbed in the gastrointestinal tract .

- It’s not a substrate or inhibitor for various cytochrome P450 enzymes, suggesting it might have a low potential for drug-drug interactions .

- The specific methods of application would involve oral administration, given its high GI absorption .

- The outcomes would depend on the specific therapeutic context in which it’s being used .

-

Chemical Synthesis

-

Pharmaceutical Research

- Given its physicochemical properties, “®-3-aminopyrrolidin-2-one” could potentially be used in drug discovery and development .

- The specific methods of application would involve various in vitro and in vivo experiments .

- The outcomes would depend on the specific therapeutic context in which it’s being used .

-

Analytical Chemistry

- “®-3-aminopyrrolidin-2-one” could potentially be used in analytical chemistry, for example, as a standard in chromatography or mass spectrometry .

- The specific methods of application would involve preparing standard solutions and running chromatography or mass spectrometry experiments .

- The outcomes would include the identification and quantification of various compounds .

- Molecular Modeling

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3R)-3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620967 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-aminopyrrolidin-2-one | |

CAS RN |

121010-86-4 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.